

## Seryl-Leucine: A Technical Overview of Structure and Inferred Function

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#### **Abstract**

Seryl-leucine (**Ser-Leu**) is a dipeptide composed of the amino acids L-serine and L-leucine. While its chemical structure and basic properties are well-characterized, a comprehensive understanding of its specific biological functions remains largely unexplored in publicly available scientific literature. This technical guide provides a detailed overview of the known structural and chemical properties of seryl-leucine. Due to the scarcity of direct research on the dipeptide's function, this document also presents an in-depth analysis of the well-established biological roles of its constituent amino acids, L-serine and L-leucine, to provide a foundational context for potential areas of investigation. Furthermore, this guide outlines general experimental protocols and methodologies commonly employed in the study of dipeptide biology, which could be adapted for future research into the specific activities of seryl-leucine.

## Seryl-Leucine: Structure and Chemical Properties

Seryl-leucine is a dipeptide formed from the amino acids L-serine and L-leucine, joined by a peptide bond.[1] Its formal IUPAC name is (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoic acid.[1]

Below is a table summarizing the key chemical and physical properties of seryl-leucine.



Property	Value	Source
Molecular Formula	C9H18N2O4	PubChem[1]
Molecular Weight	218.25 g/mol	PubChem[1]
Canonical SMILES	CC(C)CINVALID-LINK NC(=O)INVALID-LINKN	PubChem[1]
InChI Key	NFDYGNFETJVMSE- BQBZGAKWSA-N	PubChem[1]
CAS Number	6665-16-3	PubChem[1]
Description	A dipeptide formed from L- serine and L-leucine residues. It has a role as a metabolite.	PubChem[1]
Physical Description	Solid	Human Metabolome Database
logP (octanol-water)	-3.17 (Extrapolated)	Human Metabolome Database

The Human Metabolome Database identifies seryl-leucine as a secondary metabolite and notes that very few articles have been published on this specific dipeptide.[2] It has been detected, though not quantified, in foods such as chicken, duck, and pork.[2]

## **Functional Insights from Constituent Amino Acids**

Direct experimental evidence detailing the specific biological functions of the seryl-leucine dipeptide is currently lacking in the scientific literature. However, the well-documented roles of its constituent amino acids, L-serine and L-leucine, can offer potential, albeit hypothetical, avenues for its biological significance. It is crucial to emphasize that the activity of the dipeptide may not be a simple summation of the activities of its individual amino acids.

## L-Serine: A Key Metabolite and Neuromodulator

L-serine is a non-essential amino acid with diverse and critical roles in cellular metabolism and function. It serves as a precursor for the synthesis of other amino acids, such as glycine and cysteine, as well as phospholipids like phosphatidylserine. Furthermore, L-serine is a key molecule in one-carbon metabolism through the folate cycle, which is essential for nucleotide



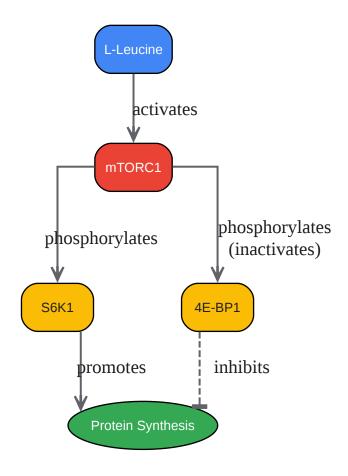
synthesis and methylation reactions. In the central nervous system, L-serine is a precursor to the neuromodulators D-serine and glycine, which are important co-agonists of NMDA receptors.

# L-Leucine: A Potent Regulator of Protein Metabolism and Cell Signaling

L-leucine is an essential branched-chain amino acid (BCAA) renowned for its profound effects on protein metabolism and cellular signaling. The most well-characterized function of leucine is its ability to stimulate protein synthesis through the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.

The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Leucine acts as a key signaling molecule, indicating amino acid availability to the cell. The binding of leucine, either directly or through its metabolites, to intracellular sensors leads to the activation of mTORC1. Activated mTORC1 then phosphorylates downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis.





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**Figure 1.** Simplified L-Leucine mediated mTORC1 signaling pathway.

### **General Methodologies for Dipeptide Research**

Investigating the specific functions of seryl-leucine would require a combination of in vitro and in vivo experimental approaches. The following outlines general protocols that could be adapted for the study of this dipeptide.

### In Vitro Cell-Based Assays

- Cell Viability and Proliferation Assays: To determine the effect of seryl-leucine on cell growth, assays such as the MTT or MTS assay can be employed. Cells of interest (e.g., muscle cells, neurons, cancer cell lines) would be cultured in the presence of varying concentrations of seryl-leucine, and cell viability would be measured over time.
- Signaling Pathway Analysis (Western Blotting): To investigate if seryl-leucine can activate signaling pathways like mTORC1, Western blotting can be used. Cells would be treated with



seryl-leucine, and cell lysates would be probed with antibodies specific for phosphorylated and total proteins in the pathway of interest (e.g., p-mTOR, p-S6K1, p-4E-BP1).

Metabolomics Analysis: To understand how seryl-leucine is metabolized and how it affects
cellular metabolism, techniques like mass spectrometry-based metabolomics can be utilized.
Cells would be incubated with labeled or unlabeled seryl-leucine, and changes in the
intracellular and extracellular metabolite profiles would be analyzed.



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Figure 2. General experimental workflow for Western blot analysis.

#### In Vivo Studies

- Animal Models: To assess the physiological effects of seryl-leucine, animal models (e.g., mice, rats) could be utilized. Seryl-leucine could be administered orally or via injection, and various physiological parameters could be monitored, such as muscle mass, metabolic rate, and cognitive function.
- Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of seryl-leucine, pharmacokinetic studies would be necessary. This would involve administering the dipeptide to animals and measuring its concentration in blood and various tissues over time using techniques like LC-MS/MS.

#### **Conclusion and Future Directions**

Seryl-leucine is a chemically defined dipeptide whose biological function remains a nascent field of research. While the individual roles of L-serine and L-leucine are well-established, providing a basis for hypothesized functions, dedicated studies on the dipeptide are necessary to elucidate its specific activities. Future research should focus on investigating the transport of seryl-leucine into cells, its metabolic fate, and its potential to modulate signaling pathways, particularly in tissues where its constituent amino acids are known to be highly active, such as skeletal muscle and the central nervous system. The application of the general experimental



methodologies outlined in this guide will be instrumental in uncovering the physiological significance of this understudied dipeptide.

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#### References

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